molecular formula C15H20F3N3O B5462999 N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B5462999
M. Wt: 315.33 g/mol
InChI Key: ZYICKHYSPBFFTR-UHFFFAOYSA-N
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Description

N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a chemical compound with the molecular formula C15H20F3N3O and a molecular weight of 315.33 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a propyl group and a carboxamide group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.

Preparation Methods

The synthesis of N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to specific targets, inhibiting their activity or modulating their function. For example, it may inhibit oxidoreductase enzymes by forming stable enzyme-inhibitor complexes through hydrophobic interactions .

Comparison with Similar Compounds

N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-2-6-19-14(22)21-9-7-20(8-10-21)13-5-3-4-12(11-13)15(16,17)18/h3-5,11H,2,6-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYICKHYSPBFFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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